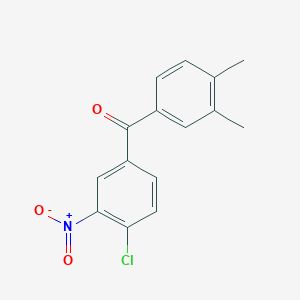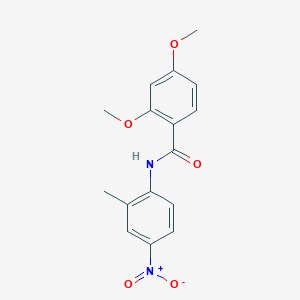
(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone, also known as CNPDM, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. CNPDM is a yellow crystalline solid that is soluble in organic solvents such as acetone and chloroform.
Mecanismo De Acción
The mechanism of action of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone is not fully understood, but it is believed to involve the interaction of the compound with specific biomolecules such as proteins and nucleic acids. (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone has been shown to bind to proteins such as bovine serum albumin and lysozyme, indicating that it may have potential as a protein probe.
Biochemical and Physiological Effects:
(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, indicating that it may have potential as an anti-cholinesterase agent. Additionally, (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone is its strong fluorescence properties, which make it an ideal candidate for use in fluorescence microscopy and other imaging techniques. Additionally, (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone is relatively easy to synthesize and has a high degree of stability, making it a useful tool for a wide range of research applications. However, one limitation of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research involving (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone. One promising area of research is in the development of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone-based fluorescent probes for use in live-cell imaging. Additionally, further studies are needed to fully understand the mechanism of action of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone and to identify its potential applications in various fields such as medicine and biotechnology. Finally, research is needed to explore the potential toxicity of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone and to develop strategies for minimizing its negative effects.
Métodos De Síntesis
The synthesis of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone involves the reaction of 4-chloro-3-nitrobenzaldehyde with 3,4-dimethylbenzylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone.
Aplicaciones Científicas De Investigación
(4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone is in the development of fluorescent probes for imaging biological systems. (4-chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone has been shown to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques.
Propiedades
IUPAC Name |
(4-chloro-3-nitrophenyl)-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO3/c1-9-3-4-11(7-10(9)2)15(18)12-5-6-13(16)14(8-12)17(19)20/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTPJNKKSAWRRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-nitrophenyl)(3,4-dimethylphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5090280.png)

![2-[4-(3-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5090306.png)
![2-phenyl-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5090315.png)
![5-chloro-2-[(4-fluorophenoxy)methyl]-1H-benzimidazole](/img/structure/B5090317.png)
![N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5090319.png)
![N-(3-fluorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5090323.png)
![10-acetyl-3-(2-furyl)-11-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5090328.png)
![methyl 4-{[2-(4-methylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}benzoate](/img/structure/B5090329.png)
![3,9-dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5090348.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)tetrahydro-2H-pyran-4-amine](/img/structure/B5090369.png)
![4-methoxy-N-({[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5090371.png)
![3-methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-4,5-dione 4-oxime](/img/structure/B5090379.png)
